4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
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Overview
Description
4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with hydrazine hydrate.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the triazole intermediate with thiosemicarbazide under acidic conditions.
Coupling with Benzyl Chloride: The resulting triazolo-thiadiazole intermediate is then coupled with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium cyanide; often in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has diverse scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: Studied for its antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the inhibition of specific enzymes and signaling pathways. The compound interacts with molecular targets such as enzymes involved in inflammation and cancer cell proliferation, leading to the inhibition of these processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but different pharmacological profile.
1,2,4-triazolo[4,3-a]quinoxaline: Shares the triazole ring but has a different fused ring system.
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide: Similar pharmacological activities but different chemical structure.
Uniqueness
4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is unique due to its specific combination of triazole and thiadiazole rings, which confer distinct pharmacological properties and make it a valuable compound for drug development .
Properties
Molecular Formula |
C18H14ClN5OS |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
4-chloro-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C18H14ClN5OS/c1-11-21-22-18-24(11)23-17(26-18)14-4-2-12(3-5-14)10-20-16(25)13-6-8-15(19)9-7-13/h2-9H,10H2,1H3,(H,20,25) |
InChI Key |
YJAUJIIYNNGPNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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